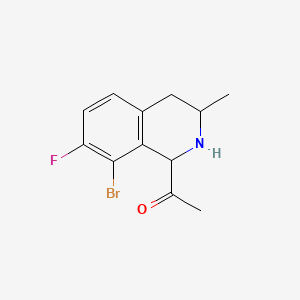
1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines. This particular compound features a bromine and fluorine substituent, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a tetrahydroisoquinoline derivative, followed by acylation to introduce the ethanone group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of catalysts may be employed to increase the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets, potentially modulating biological pathways involved in various physiological processes.
Comparison with Similar Compounds
- 1-(8-Bromo-7-fluoro-3-methylisoquinolin-1-yl)ethan-1-one
- 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one
Uniqueness: The unique combination of bromine and fluorine substituents in 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one distinguishes it from other similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13BrFNO |
|---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
1-(8-bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H13BrFNO/c1-6-5-8-3-4-9(14)11(13)10(8)12(15-6)7(2)16/h3-4,6,12,15H,5H2,1-2H3 |
InChI Key |
MZUTXTCOXVCQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N1)C(=O)C)C(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















